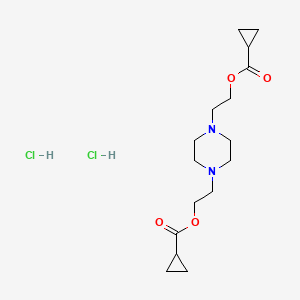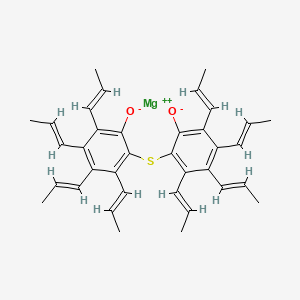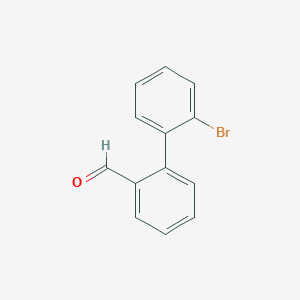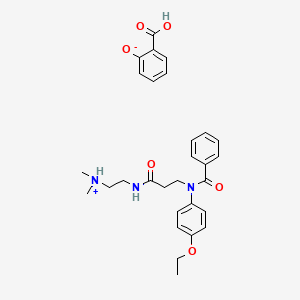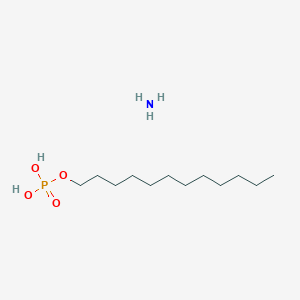
Ammonium dodecyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium dodecyl hydrogen phosphate is a chemical compound with the formula ( \text{C}{12}\text{H}{28}\text{N}\text{O}_4\text{P} ). It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers. This compound is known for its amphiphilic nature, having both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium dodecyl hydrogen phosphate can be synthesized through a one-pot method. The process involves dissolving phosphoric acid in deionized water, followed by the gradual addition of dodecylamine. The reaction is typically carried out at room temperature with continuous stirring to ensure complete mixing and reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactants are mixed in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium dodecyl hydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phosphoric acid derivatives, while reduction may yield simpler phosphates .
Scientific Research Applications
Ammonium dodecyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: It is utilized in the production of detergents, emulsifiers, and other cleaning agents .
Mechanism of Action
The mechanism of action of ammonium dodecyl hydrogen phosphate involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Ammonium lauryl sulfate: Another surfactant with similar amphiphilic properties.
Diammonium hydrogen phosphate: A compound used in fertilizers and fire retardants.
Ammonium dihydrogen phosphate: Used in fertilizers and as a fire retardant .
Uniqueness
Ammonium dodecyl hydrogen phosphate is unique due to its specific chain length and the presence of both ammonium and phosphate groups. This combination provides it with distinct properties, such as enhanced solubility and stability in various applications compared to other similar compounds .
Properties
CAS No. |
65138-76-3 |
|---|---|
Molecular Formula |
C12H27O4P.H3N C12H30NO4P |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
azane;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);1H3 |
InChI Key |
HLBZVTBNCQMIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.N |
Related CAS |
65138-76-3 65138-75-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


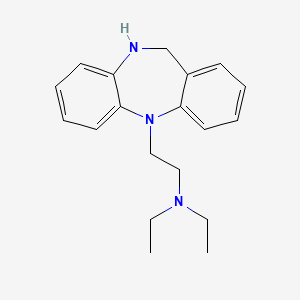

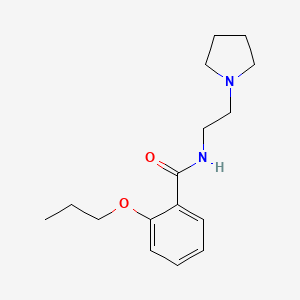
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
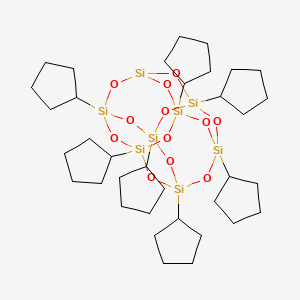
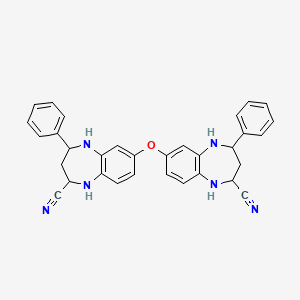

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
